molecular formula C₅₄H₇₆N₁₄O₁₀ B549778 Phe-leu-phe-gln-pro-gln-arg-phe-NH2 CAS No. 99566-27-5

Phe-leu-phe-gln-pro-gln-arg-phe-NH2

Cat. No. B549778
CAS RN: 99566-27-5
M. Wt: 1081.3 g/mol
InChI Key: HWYCFZUSOBOBIN-FPAYTFQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Phe-leu-phe-gln-pro-gln-arg-phe-NH2” is a synthetic analog of a peptide. It has been studied for its effects on intestinal motility and nociception in rats . It’s found to exert effects similar to opiate agonists and antagonists on intestinal myoelectrical activity and on nociception . It’s also known to attenuate the analgesic effects of morphine .


Physical And Chemical Properties Analysis

The peptide “Phe-leu-phe-gln-pro-gln-arg-phe-NH2” has a molecular weight of 1081.27 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the available resources.

Scientific Research Applications

  • Modulation of Morphine Action : This peptide was found to decrease tail-flick latency in rats and attenuate the prolongation of tail-flick latency induced by morphine, suggesting it plays a role in modulating morphine's effects (Yang et al., 1985).

  • High Affinity for Binding Sites and Effects on Analgesia : Modified analogues of this peptide showed high affinity for binding sites and influenced morphine analgesia in mice, indicating its potential in opioid modulation (Gicquel et al., 1992).

  • Impact on Arterial Blood Pressure : The peptide was found to elevate mean arterial blood pressure in rats, suggesting a role in cardiovascular regulation (Roth et al., 1987).

  • Distribution in Bovine Brain : Studies on bovine brain indicated that this peptide and its related forms are distributed unevenly, particularly in areas involved in opioid-mediated pain perception, hinting at its role in pain modulation (Majane & Yang, 1987).

  • Effect on Morphine Tolerance and Dependence : Treatment with antisense-oligonucleotides complementary to the peptide's precursor gene showed significant attenuation of morphine tolerance and withdrawal syndrome in morphine-treated mice (Gelot et al., 1998).

  • Effects on Nociception and Analgesia : Intracerebroventricular administration of the peptide influenced nociception and significantly augmented morphine- and immobilization-induced analgesia in mice (Kavaliers & Yang, 1989).

  • Interactions with Opioid Systems : The peptide is hypothesized to have a neuromodulatory role, interacting with opioid systems, and is involved in the transmission of nociceptive information (Roumy & Zajac, 1998).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYCFZUSOBOBIN-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H76N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phe-leu-phe-gln-pro-gln-arg-phe-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
RB Rothman, LS Brady, H Xu, JB Long - Peptides, 1993 - Elsevier
Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (NPFF), an endogenous mammalian antiopioid peptide, has been shown by other laboratories to attenuate the acute antinociceptive effects of …
Number of citations: 49 www.sciencedirect.com
M Million, J Fioramonti, S Gicquel, JM Zajac… - Journal of Pharmacology …, 1993 - ASPET
… ], synthetic analogs of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 on intestinal myoelectric … It is concluded that the Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs, (1DME)Y8Fa and (…
Number of citations: 39 jpet.aspetjournals.org
RB Raffa - Peptides, 1988 - Elsevier
… The structures of the peptides were determined by gas-phase sequencing and reactivity with the antlFMRFamide antiserum to be Phe-Leu-Phe-Gln-Pro-GlnArg-Phe-Nh2 (F-8-Famlde) …
Number of citations: 229 www.sciencedirect.com
HY Yang, W Fratta, EA Majane… - Proceedings of the …, 1985 - National Acad Sciences
… FMRF-NH2 antiserum, which appears to be specific for -Arg-Phe-NH2, we propose that the complete primary structure of this purified peptide is Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2…
Number of citations: 688 www.pnas.org
RB Raffa, HI Jacoby - Peptides, 1989 - Elsevier
… endogenous mammalian FMRFamide (Phe-Met-Arg-Phe-NH2)-related peptides known as morphinemodulating neuropeptides, F-8-Famide (Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2) …
Number of citations: 67 www.sciencedirect.com
M Kavaliers - Neuroscience letters, 1990 - Elsevier
… , an octapeptide F8Fa (Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2) and an octadecapeptide … FaRPs peptides, an octapeptide, Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F8Fa) and an …
Number of citations: 100 www.sciencedirect.com
A Gelot, B Francés, S Gicquel, JM Zajac - European journal of …, 1998 - Elsevier
Antisense oligonucleotides to human SQA-neuropeptide FF decrease morphine tolerance and dependence in mice - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 33 www.sciencedirect.com
A Gelot, H Mazarguil, P Dupuy, B Francés… - European journal of …, 1998 - Elsevier
We report on the biochemical, cellular and pharmacological activities of SQA-neuropeptide FF (Ser-Gln-Ala-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe–NH 2 ), a peptide sequence contained …
Number of citations: 16 www.sciencedirect.com
L Kivipelto, EA Majane, HYT Yang… - Journal of Comparative …, 1989 - Wiley Online Library
… The two immunoreactive peptides recognized by the FMRFamide antibody in the bovine brain are an octapeptide, Phe-Leu-Phe-Gln-ProGln-Arg-Phe-Nh2 (F8Famide), and an …
Number of citations: 144 onlinelibrary.wiley.com
M Allard, S Labrouche, A Nosjean, R Laguzzi - Journal of Pharmacology and …, 1995 - ASPET
… In the present study, we examined the possibility of the presence of the Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (NPFF) system in the rat heart as well as the effects of drugs affecting …
Number of citations: 89 jpet.aspetjournals.org

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